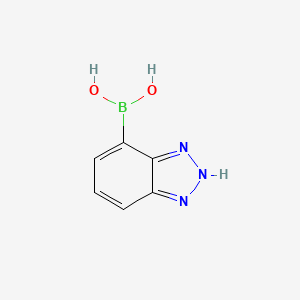

1H-Benzotriazole-7-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Benzotriazole-7-boronic acid is a derivative of benzotriazole, a class of compounds with a wide range of applications including medicinal chemistry, organic synthesis, metallurgical applications, aircraft deicing, brake fluids, and as antifog agents in photography . Benzotriazoles are known for their resistance to biodegradation and hydrolysis, but can undergo transformations through photolysis and photoinduced mechanisms . The compound's structure is characterized by the presence of a boronic acid group, which is often used in various chemical reactions, including those that form carbon-boron bonds.

Synthesis Analysis

The synthesis of diverse 1H-benzotriazoles can be achieved through a mild diboron-reagent mediated deoxygenation of 1-hydroxy-1H-benzotriazoles. This method is broadly applicable and allows for facile access to a variety of new benzotriazoles . The reaction of KBH4 with molten benzotriazole has been shown to lead to the formation of poly(benzotriazoly)borate anions, which differ from the reactions of pyrazole/BH4- due to the regiospecificity of the process .

Molecular Structure Analysis

The molecular structure of 1H-benzotriazole derivatives has been studied using DFT calculations to understand structure-property relationships, which are crucial for the design of organic self-assemblies for optoelectronic applications . The electronic structures of 1H-benzotriazole and its derivatives have also been investigated by ultraviolet photoelectron spectroscopy and quantum chemical methods, providing insights into the conformational properties and electronic structures of these compounds .

Chemical Reactions Analysis

1H-Benzotriazole derivatives can participate in various chemical reactions. For instance, they can form organized aggregates in the solid state, which can exhibit waveguide properties . The reaction mechanisms of 1H-benzotriazole aqueous phototransformation have been characterized using multi-element compound-specific isotope analysis (CSIA), revealing pathways involving N-N bond cleavage followed by nitrogen elimination with a C-N bond cleavage . Additionally, the complex-forming abilities of poly(benzotriazoly)borate anions have been investigated, showing interesting differences from those of poly(1-pyrazolyl)borate analogues .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-benzotriazole derivatives are influenced by their molecular structure. For example, the absence of a tendency for the aggregation of single molecules in solution has been indicated by 1H Pulse Field-Gradient Spin-Echo (PFGSE) NMR spectroscopy and UV/Vis spectrophotometry . The crystal structure of 1H-benzotriazole-4-hydroxybenzoic acid is stabilized by weak intermolecular interactions, forming a three-dimensional network . The photoluminescent property of a novel Zn(II) complex based on 1H-1,2,3-benzotriazol-1-ylacetic acid and 1H-1,2,3-benzotriazole ligands has also been investigated .

科学的研究の応用

Regiospecific N-Arylation : 1H-Benzotriazole derivatives are utilized in regiospecific N-arylation processes. Andrzejewska et al. (2018) report a method for the N-arylation of benzotriazoles using copper-mediated reactions with aryl boronic acids, leading to various arylated benzotriazoles. This method shows the significance of 1H-benzotriazole in facilitating precise C-N bond formations in organic synthesis (Andrzejewska et al., 2018).

Biodegradation Studies : Benzotriazoles, including 1H-Benzotriazole, are studied for their biodegradation in environmental contexts. Huntscha et al. (2014) explored the aerobic biological degradation mechanisms of benzotriazoles in activated sludge, providing insights into their environmental fate and degradation pathways (Huntscha et al., 2014).

Phototransformation in Aquatic Environments : Wu et al. (2021) characterized the phototransformation mechanisms of 1H-benzotriazole using multi-element compound-specific isotope analysis. Their research highlights the pathways of degradation of 1H-benzotriazole in aquatic environments, particularly under photolytic conditions (Wu et al., 2021).

Synthesis of N,N′-Disubstituted Thioureas and Carbodiimides : Katritzky and Gordeev (1991) demonstrated the use of 1H-Benzotriazole in the synthesis of N,N′-disubstituted thioureas and carbodiimides, showcasing its role in facilitating complex organic reactions (Katritzky & Gordeev, 1991).

Sunlight Photolysis Studies : Weidauer et al. (2016) studied the photolysis of benzotriazoles under simulated sunlight, providing insights into the environmental degradation of compounds like 1H-benzotriazole and their transformation products (Weidauer et al., 2016).

Ozone Transformation in Aqueous Solution : Mawhinney et al. (2012) investigated the transformation of 1H-benzotriazole by ozone in aqueous solutions, revealing the mechanism of interaction and identifying the transformation products, which is vital for understanding its environmental impact (Mawhinney et al., 2012).

Ultraviolet Activating Persulfate Degradation : Ye et al. (2018) evaluated the degradation efficiency of 1H-benzotriazole using ultraviolet activating persulfate, providing a potential method for the removal of such contaminants from wastewater (Ye et al., 2018).

Analytical Determination in Aqueous Samples : Lu et al. (2018) developed a method for determining 1H-benzotriazole and its derivatives in aqueous samples using air-assisted liquid-liquid microextraction, demonstrating its application in environmental monitoring (Lu et al., 2018).

Biotransformation Products in Environmental Contaminants : Baduel et al. (2019) conducted a study to investigate the human biotransformation of benzotriazole derivatives, providing essential data for understanding human exposure to these environmental contaminants (Baduel et al., 2019).

作用機序

Target of Action

1H-Benzotriazole-7-boronic acid, like other benzotriazole derivatives, is known to interact with various molecular targets. The benzotriazole fragment can behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, benzotriazole (BtH) reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes and acylboranes .

Biochemical Pathways

Benzotriazole derivatives are known to interact with various biochemical pathways due to their versatile reactivity .

Pharmacokinetics

The properties of benzotriazole derivatives can vary widely depending on their specific structures .

Result of Action

Benzotriazole derivatives are known to have a broad spectrum of biological properties, including plant growth regulator, choleretic, antibacterial, antiprotozoal, and antiviral activity .

Action Environment

The action of this compound can be influenced by various environmental factors. Hence, it is only partly removed in wastewater treatment plants and a substantial fraction reaches surface water such as rivers and lakes .

Safety and Hazards

将来の方向性

The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in Medicinal Chemistry could lead to the development of new promising drugs .

特性

IUPAC Name |

2H-benzotriazol-4-ylboronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BN3O2/c11-7(12)4-2-1-3-5-6(4)9-10-8-5/h1-3,11-12H,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRYIIBRKRLMDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC2=NNN=C12)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1354701-14-6 |

Source

|

| Record name | (1H-1,2,3-benzotriazol-4-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B3001857.png)

![2-((1-(3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3001860.png)

![4-[benzyl(methyl)amino]-6-methyl-N-[4-(methylsulfanyl)benzyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3001863.png)

![6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3001865.png)

![(E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3001866.png)

![1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B3001871.png)

![2-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B3001872.png)

![(Z)-ethyl 4-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3001876.png)

![3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B3001879.png)